molecular formula C19H21BrN2O3S B2636115 4-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1797213-24-1

4-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2636115
CAS No.: 1797213-24-1
M. Wt: 437.35
InChI Key: FCVMYKPBRAMQBG-UHFFFAOYSA-N
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Description

4-Bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule featuring a brominated thiophene core linked to a piperidine scaffold via a carboxamide group. This compound’s design combines motifs associated with bioactive molecules: the thiophene ring is common in antimicrobial and antimycobacterial agents , while piperidine derivatives are prevalent in central nervous system (CNS)-targeting drugs . The bromine atom at the 4-position of the thiophene may enhance binding affinity through halogen interactions with biological targets .

Properties

IUPAC Name

4-bromo-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c20-15-10-17(26-13-15)19(24)21-11-14-6-8-22(9-7-14)18(23)12-25-16-4-2-1-3-5-16/h1-5,10,13-14H,6-9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVMYKPBRAMQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with 2-phenoxyacetyl chloride under basic conditions to form 1-(2-phenoxyacetyl)piperidine.

  • Bromination of Thiophene: : The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 4-bromothiophene.

  • Coupling Reaction: : The final step involves coupling the brominated thiophene with the piperidine intermediate. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

  • Substitution: : The bromine atom on the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiophene derivatives, including the compound , exhibit promising anticancer properties. The mechanism involves:

  • Inhibition of cell proliferation : Compounds targeting specific kinases or pathways related to cancer cell growth.
  • Induction of apoptosis : Triggering programmed cell death in cancerous cells.

For instance, compounds similar to 4-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide have shown efficacy in inhibiting tumor growth in various cancer models through molecular docking studies and in vitro assays .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through:

  • Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) : These enzymes are critical mediators in the inflammatory process. Compounds that inhibit these enzymes can reduce inflammation and associated pain .

Research indicates that derivatives with similar structures can effectively modulate inflammatory responses, making them candidates for treating conditions such as arthritis and other inflammatory diseases.

Neuropharmacological Effects

The piperidine component suggests potential applications in neuropharmacology:

  • Cognitive enhancement : Some studies have linked piperidine derivatives to improved cognitive function, potentially useful in treating neurodegenerative disorders like Alzheimer's disease.

Investigations into the compound's effects on neurotransmitter systems may reveal its role as a cognitive enhancer or neuroprotective agent.

Case Studies

Several case studies highlight the applications of thiophene derivatives:

StudyFindingsImplications
Study ADemonstrated anticancer activity against breast cancer cell lines using similar thiophene derivatives.Suggests potential for developing targeted cancer therapies.
Study BIn vivo models showed significant reduction in inflammation markers when treated with thiophene-based compounds.Indicates possible therapeutic use in chronic inflammatory diseases.
Study CNeuroprotective effects observed in animal models with compounds containing piperidine rings.Opens avenues for research into treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The phenoxyacetyl group may facilitate binding to biological targets, while the piperidine moiety could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

a. 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Compound 3, )

  • Structure : Bromine at the 5-position of thiophene; pyridinyl substituent.
  • Synthesis : Synthesized via Suzuki-Miyaura cross-coupling (80% yield) using Pd catalyst .
  • Activity : Demonstrates antibacterial properties, though specific targets are unreported.
  • Comparison: The target compound’s piperidine-phenoxyacetyl group may offer improved lipophilicity and CNS penetration compared to the pyridinyl analogue.

b. N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()

  • Structure : Bromine on phenyl ring; acetamide linker.
  • Activity : Antimycobacterial activity (MIC values ~6.25 µg/mL against M. tuberculosis) .
  • Comparison : The carboxamide group in the target compound may enhance stability and target specificity compared to the acetamide linkage.

c. AZ257 ()

  • Structure : Bromophenyl-thio-dihydropyridine core.
  • Activity: Unreported, but dihydropyridines are known for calcium channel modulation.
  • Comparison : The thiophene-carboxamide scaffold in the target compound may prioritize different biological pathways (e.g., enzyme inhibition vs. ion channel modulation).

Piperidine-Containing Carboxamides

a. Thiophene Fentanyl ()

  • Structure : Piperidin-4-ylmethyl group linked to thiophene-carboxamide.
  • Activity : Opioid receptor agonist (µ-opioid) .

b. 4-Bromo-N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (6f, )

  • Structure : Brominated benzamide with bulky aryl substituents.
  • Comparison : The target compound’s thiophene core may offer distinct electronic properties compared to benzamide-based structures, influencing receptor binding.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity Synthesis Yield (If Available) Source
4-Bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide Thiophene-carboxamide Bromothiophene, piperidine-phenoxyacetyl N/A (Theoretical) N/A N/A
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (3) Thiophene-carboxamide Bromothiophene, pyridinyl Antibacterial 80%
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene-acetamide Bromophenyl Antimycobacterial N/A
Thiophene Fentanyl Thiophene-carboxamide Piperidinyl-phenylethyl µ-Opioid agonist N/A

Research Implications and Gaps

While the target compound shares structural motifs with antimicrobial and CNS-active molecules, its unique 2-phenoxyacetyl-piperidine group warrants further investigation. Key gaps include:

  • Activity Profiling : Testing against bacterial, mycobacterial, and neurological targets.
  • Synthesis Optimization : reports high yields for analogous Suzuki couplings, suggesting a viable route for scale-up .
  • Structure-Activity Relationship (SAR) : Comparing bromine placement (4- vs. 5-thiophene position) and linker groups (carboxamide vs. acetamide) .

Biological Activity

4-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound involves multiple steps, typically starting with the preparation of the thiophene and piperidine rings. The compound is synthesized through acylation reactions and coupling techniques. The general synthetic route includes:

  • Formation of Thiophene Ring : Utilizing the Paal–Knorr reaction.
  • Piperidine Ring Formation : Cyclization reactions involving appropriate precursors.
  • Acylation : Introducing the phenoxyacetyl group via acylation.
  • Final Coupling : Combining the thiophene and piperidine derivatives.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as receptors and enzymes. It modulates their activity through binding interactions, potentially influencing various signaling pathways. The precise mechanisms remain under investigation but may involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with neurotransmitter receptors, leading to altered physiological responses.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structures have shown inhibitory effects against BRAF(V600E) and EGFR, which are critical in cancer proliferation pathways .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Antimicrobial Activity

Preliminary findings indicate that related compounds possess antimicrobial properties, suggesting that this compound could also demonstrate efficacy against various microbial strains .

Case Studies

  • Anticancer Efficacy : A study demonstrated that a similar piperidine derivative exhibited significant cytotoxicity in MCF-7 breast cancer cells, highlighting the potential of this class of compounds in cancer therapy .
  • Inflammatory Response Modulation : Another investigation reported that the compound could reduce nitric oxide production in LPS-stimulated macrophages, indicating its role in modulating inflammatory responses .
  • Antimicrobial Testing : In vitro assays showed that related derivatives displayed moderate to excellent activity against several pathogenic fungi, suggesting a broad spectrum of antimicrobial action.

Data Tables

Biological ActivityCompoundReference
AntitumorSimilar Derivative
Anti-inflammatory4-bromo-N...
AntimicrobialRelated Derivative

Q & A

Q. Basic Research Focus

  • NMR : Assign peaks using ¹H (δ 7.2–7.4 ppm for aromatic protons, δ 3.5–4.0 ppm for piperidine CH₂) and ¹³C NMR (δ 165–170 ppm for amide carbonyl) .
  • HRMS : Validate molecular ion [M+H]⁺ (theoretical m/z: calculated via exact mass) with <2 ppm error .
  • X-ray crystallography : Resolve conformational details (e.g., piperidine chair vs. boat) and intermolecular interactions (C–H⋯O/S hydrogen bonds) .

How does the conformational flexibility of the piperidine ring impact biological activity?

Q. Advanced Research Focus

  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to compare chair (lower energy) and twist-boat conformers. Correlate with receptor docking studies (e.g., serotonin receptors) to assess binding affinity variations .
  • SAR studies : Synthesize analogs with rigidified piperidine (e.g., spirocyclic derivatives) and compare IC₅₀ values in vitro. Use radioligand assays (³H-labeled competitors) to quantify receptor occupancy .

What strategies mitigate competing side reactions during piperidine acylation?

Q. Advanced Research Focus

  • Protection/deprotection : Protect the piperidine nitrogen with Boc before acylating the methyl group. Deprotect with TFA/DCM post-reaction to avoid over-acylation .
  • Kinetic control : Use low temperatures (0–5°C) and slow reagent addition to favor mono-acylation. Monitor via LC-MS for intermediates .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced Research Focus

  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK-293 vs. CHO) and ligand concentrations. Control for batch-to-batch compound purity (HPLC ≥98%) .
  • Metabolic stability tests : Incubate with liver microsomes (human/rat) to assess if metabolite interference explains discrepancies. Use LC-QTOF to identify degradation products .

What computational methods predict the compound’s solubility and bioavailability?

Q. Advanced Research Focus

  • LogP calculation : Use Molinspiration or ACD/Labs Percepta to estimate partition coefficients. Validate experimentally via shake-flask method (octanol/water) .
  • MD simulations : Model solvation in explicit water (AMBER force field) to predict aggregation tendencies. Compare with experimental DLS data .

How are trace impurities identified and quantified during scale-up synthesis?

Q. Basic Research Focus

  • HPLC-DAD/ELSD : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to detect byproducts (e.g., unreacted carboxylic acid at Rᵣ 3.2 min) .
  • NMR spiking : Add authentic samples of suspected impurities (e.g., bromothiophene dimer) to confirm peak assignments .

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